2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide
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Overview
Description
2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide typically involves multi-step organic synthesis
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring system.
Introduction of the Cyclohex-3-en-1-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclohex-3-en-1-yl chloride reacts with the diazepine core in the presence of a Lewis acid catalyst.
Attachment of the Acetamide Group: The final step involves the acylation of the amine group on the diazepine ring with N-cyclohexylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohex-3-en-1-yl group to form epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: Alcohols resulting from the reduction of the carbonyl group.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biological pathways. Its structural complexity makes it a valuable tool for understanding molecular recognition processes.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its diazepine core suggests possible applications in the development of anxiolytic or antipsychotic drugs. Additionally, the presence of the cyclohex-3-en-1-yl group may impart unique pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The diazepine core may interact with GABA receptors, modulating neurotransmitter activity, while the cyclohex-3-en-1-yl group could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic drug with a similar diazepine core.
Cyclohexylamine: Shares the cyclohexyl group, commonly used in the synthesis of pharmaceuticals.
Benzodiazepines: A class of compounds with similar core structures, used for their sedative and anxiolytic properties.
Uniqueness
What sets 2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide apart is its combination of structural features, which may confer unique pharmacological properties and reactivity. The presence of both the cyclohex-3-en-1-yl and N-cyclohexylacetamide groups in conjunction with the diazepine core provides a distinct profile that could lead to novel applications and insights in various fields.
Properties
Molecular Formula |
C29H39N3O2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-(6-cyclohex-3-en-1-yl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C29H39N3O2/c1-29(2)17-23-27(25(33)18-29)28(20-11-5-3-6-12-20)32(24-16-10-9-15-22(24)31-23)19-26(34)30-21-13-7-4-8-14-21/h3,5,9-10,15-16,20-21,28,31H,4,6-8,11-14,17-19H2,1-2H3,(H,30,34) |
InChI Key |
FYQIGRMDPRLFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCCC4)C5CCC=CC5)C(=O)C1)C |
Origin of Product |
United States |
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